molecular formula C4H6N2O2 B3380825 Acryloylurea CAS No. 20602-79-3

Acryloylurea

Cat. No.: B3380825
CAS No.: 20602-79-3
M. Wt: 114.1 g/mol
InChI Key: UXGLSABDGQOSET-UHFFFAOYSA-N
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Description

Acryloylurea is an organic compound belonging to the class of urea compounds. It has the molecular formula C4H6N2O2 and the structural formula CH2=CHCONHC(NH2)NH2. This compound is a white crystalline powder that is soluble in water and various organic solvents. This compound was first synthesized by Deryagin and others in 1956 and has since been utilized in various scientific experiments and industrial applications.

Mechanism of Action

Mode of Action

This process involves soap-free emulsion polymerization with sodium 2-acrylamido-2-methylpropanesulfonate and allyloxy alkyl polyoxyethylene ether ammonium sulfate (SR-10) used as the reactive emulsifiers . The interaction of Acryloylurea with these substances and its role in the polymerization process could be considered part of its mode of action.

Result of Action

The result of this compound’s action can be observed in the formation of cross-linking acrylic polymer latex . The latex produced through this process has improved heat and water resistance compared to conventional latex . This suggests that this compound contributes to enhancing the physical properties of the resultant polymer.

Action Environment

The action of this compound is influenced by the conditions under which the polymerization process takes place. For instance, the soap-free emulsion polymerization process used to produce cross-linking acrylic polymer latex is carried out under specific conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acryloylurea can be synthesized by reacting acryloyl chloride with urea in the presence of a base catalyst such as triethylamine. The reaction can take place in solvents like ether, toluene, or chloroform. The resulting product can be purified by recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, this compound is often produced through soap-free emulsion polymerization. This method involves the use of reactive emulsifiers such as sodium 2-acrylamido-2-methylpropanesulfonate and allyloxy alkyl polyoxyethylene ether ammonium sulfate (SR-10). This process results in a cross-linking acrylic polymer latex with improved heat and water resistance .

Chemical Reactions Analysis

Types of Reactions: Acryloylurea undergoes various chemical reactions, including:

    Polymerization: It can be polymerized to form cross-linking acrylic polymer latex.

    Substitution Reactions: It reacts with different nucleophiles to form substituted products.

Common Reagents and Conditions:

    Polymerization: Sodium 2-acrylamido-2-methylpropanesulfonate and allyloxy alkyl polyoxyethylene ether ammonium sulfate (SR-10) are used as reactive emulsifiers.

    Substitution Reactions: Triethylamine is commonly used as a base catalyst in the synthesis of this compound.

Major Products:

    Polymerization: Cross-linking acrylic polymer latex.

    Substitution Reactions: Substituted this compound derivatives.

Scientific Research Applications

Acryloylurea has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of various polymers and as a monomer in polymerization reactions.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique physical and chemical properties.

Comparison with Similar Compounds

    Acrylamide: Similar in structure but differs in its reactivity and applications.

    Methacrylamide: Another similar compound with different polymerization properties.

    Bio-acrylates: Such as tulipalin A and itaconic acid, which are naturally occurring acrylates.

Uniqueness: Acryloylurea is unique due to its ability to form cross-linking polymer latexes with improved heat and water resistance. This makes it particularly valuable in industrial applications where such properties are essential .

Properties

IUPAC Name

N-carbamoylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-2-3(7)6-4(5)8/h2H,1H2,(H3,5,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGLSABDGQOSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337605
Record name Acryloylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20602-79-3
Record name N-(Aminocarbonyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20602-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acryloylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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